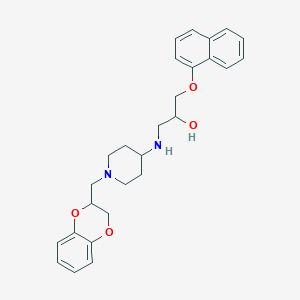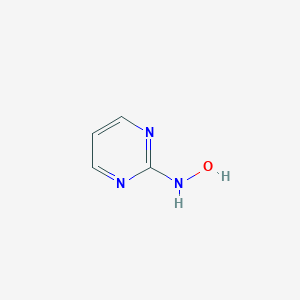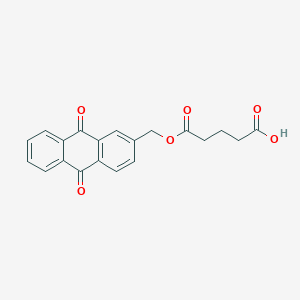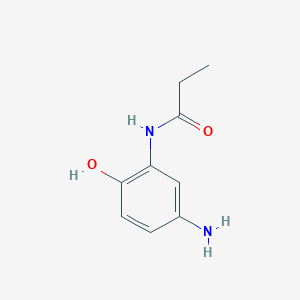
N-(5-amino-2-hydroxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-amino-2-hydroxyphenyl)propanamide, also known as APAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APAP is an organic compound that belongs to the class of amides and is commonly used in the synthesis of other chemical compounds.
Aplicaciones Científicas De Investigación
N-(5-amino-2-hydroxyphenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antibacterial, antifungal, and antitumor properties. N-(5-amino-2-hydroxyphenyl)propanamide has also been shown to be effective in treating inflammation, pain, and fever. In addition, N-(5-amino-2-hydroxyphenyl)propanamide has been used as a precursor in the synthesis of other chemical compounds, including pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(5-amino-2-hydroxyphenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of the cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for causing pain and fever. By inhibiting the production of prostaglandins, N-(5-amino-2-hydroxyphenyl)propanamide reduces inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
N-(5-amino-2-hydroxyphenyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(5-amino-2-hydroxyphenyl)propanamide has also been shown to reduce the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of the immune response. In addition, N-(5-amino-2-hydroxyphenyl)propanamide has been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-amino-2-hydroxyphenyl)propanamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods without significant degradation. However, N-(5-amino-2-hydroxyphenyl)propanamide has some limitations. It has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-(5-amino-2-hydroxyphenyl)propanamide can be toxic at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on N-(5-amino-2-hydroxyphenyl)propanamide. One area of research is the development of new synthetic methods for N-(5-amino-2-hydroxyphenyl)propanamide that can improve yield and purity. Another area of research is the identification of new applications for N-(5-amino-2-hydroxyphenyl)propanamide, particularly in the treatment of inflammatory diseases and cancer. Finally, research is needed to better understand the mechanism of action of N-(5-amino-2-hydroxyphenyl)propanamide and its effects on the immune system and other physiological processes.
Conclusion:
In conclusion, N-(5-amino-2-hydroxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized by the reaction of 5-nitrosalicylaldehyde and glycine and has been found to have antibacterial, antifungal, and antitumor properties. N-(5-amino-2-hydroxyphenyl)propanamide works by inhibiting the activity of the cyclooxygenase enzymes, which reduces inflammation, pain, and fever. It has several biochemical and physiological effects, including reducing the levels of inflammatory cytokines and reducing the activity of the NF-κB pathway. N-(5-amino-2-hydroxyphenyl)propanamide has several advantages for use in laboratory experiments, but also has some limitations. Finally, there are several future directions for research on N-(5-amino-2-hydroxyphenyl)propanamide, including the development of new synthetic methods and the identification of new applications.
Métodos De Síntesis
N-(5-amino-2-hydroxyphenyl)propanamide is synthesized by the reaction of 5-nitrosalicylaldehyde and glycine in the presence of sodium borohydride. The resulting product is then further reacted with acetic anhydride to yield N-(5-amino-2-hydroxyphenyl)propanamide. This synthesis method is widely used in the laboratory and has been optimized for high yield and purity.
Propiedades
Número CAS |
130024-70-3 |
|---|---|
Nombre del producto |
N-(5-amino-2-hydroxyphenyl)propanamide |
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.2 g/mol |
Nombre IUPAC |
N-(5-amino-2-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C9H12N2O2/c1-2-9(13)11-7-5-6(10)3-4-8(7)12/h3-5,12H,2,10H2,1H3,(H,11,13) |
Clave InChI |
WSYCHWCNRWWVKN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)N)O |
SMILES canónico |
CCC(=O)NC1=C(C=CC(=C1)N)O |
Sinónimos |
Propanamide, N-(5-amino-2-hydroxyphenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-[(1R)-2-Azido-1-(benzyloxy)ethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B163874.png)
![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)
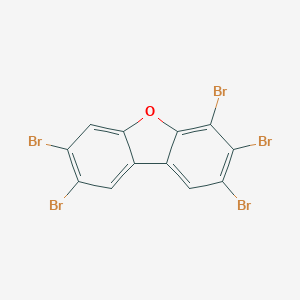
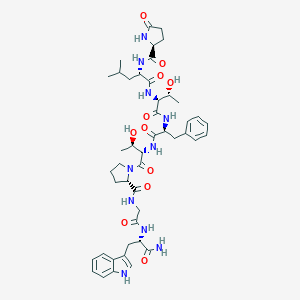
![1,4-Dioxa-8,9-diazaspiro[4.6]undec-8-ene](/img/structure/B163888.png)
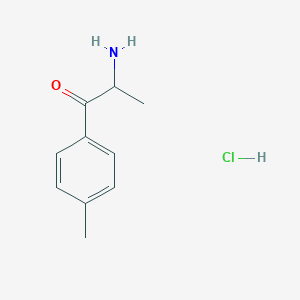
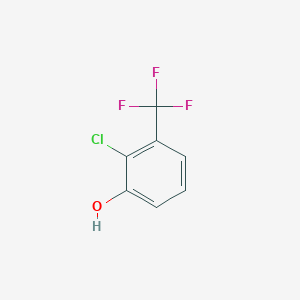
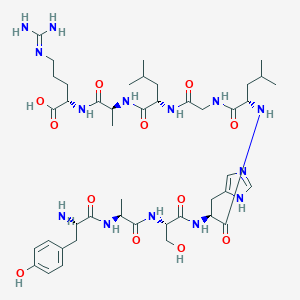
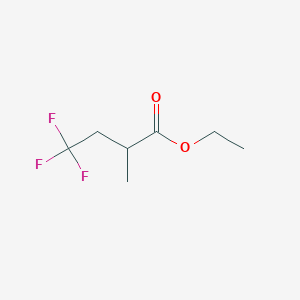
![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)
